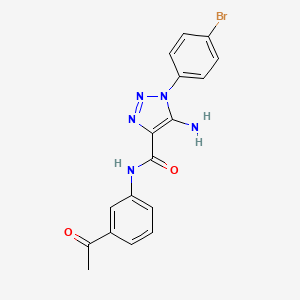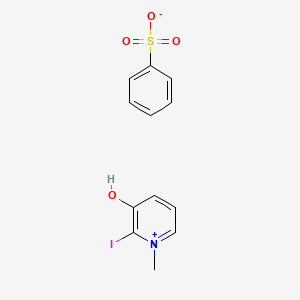![molecular formula C17H12Cl2N2O2S B5155325 5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5155325.png)
5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-imino-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-imino-1,3-thiazolidin-4-one, commonly known as BZT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BZT belongs to the class of thiazolidinone derivatives, which have been extensively studied for their diverse pharmacological activities.
作用機序
The mechanism of action of BZT is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. BZT has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling. Additionally, BZT has been shown to interact with various receptors, including serotonin and dopamine receptors.
Biochemical and Physiological Effects:
BZT has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cancer and inflammation. BZT has also been shown to modulate the activity of various enzymes and receptors involved in neurotransmission, leading to its potential use as a cognitive enhancer.
実験室実験の利点と制限
BZT has several advantages for lab experiments, including its high purity, stability, and solubility. It can be easily synthesized in large quantities, making it suitable for further research and development. However, BZT also has some limitations, including its potential toxicity and lack of selectivity for specific targets. Further studies are needed to fully understand its safety and efficacy.
将来の方向性
There are several future directions for BZT research. One potential direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to explore its potential use as a cognitive enhancer and its effects on learning and memory. Additionally, further studies are needed to fully understand its mechanism of action and to develop more selective analogs with improved safety and efficacy.
Conclusion:
In conclusion, BZT is a synthetic compound with potential therapeutic properties. Its synthesis has been optimized to achieve high yields and purity, making it suitable for further research and development. BZT has shown promising results in various in vitro and in vivo studies, including anticancer, antitumor, antifungal, and antibacterial activities. It has also been investigated for its potential use as an antioxidant, anti-inflammatory agent, and cognitive enhancer. Further studies are needed to fully understand its safety and efficacy and to develop more selective analogs with improved therapeutic potential.
合成法
The synthesis of BZT involves the reaction of 4-(benzyloxy)-3,5-dichlorobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then cyclized with chloroacetic acid to obtain BZT. The synthesis of BZT has been optimized to achieve high yields and purity, making it suitable for further research and development.
科学的研究の応用
BZT has been extensively studied for its potential therapeutic properties. It has shown promising results in various in vitro and in vivo studies, including anticancer, antitumor, antifungal, and antibacterial activities. BZT has also been studied for its potential use as an antioxidant and anti-inflammatory agent. Additionally, BZT has been investigated for its neuroprotective effects and its ability to enhance cognitive function.
特性
IUPAC Name |
(5Z)-2-amino-5-[(3,5-dichloro-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2S/c18-12-6-11(8-14-16(22)21-17(20)24-14)7-13(19)15(12)23-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,20,21,22)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQDJPLBDNAQPH-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=C3C(=O)N=C(S3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)/C=C\3/C(=O)N=C(S3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-2-amino-5-[(3,5-dichloro-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5155243.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]methanamine](/img/structure/B5155248.png)

![1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5155270.png)



![2-amino-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)isonicotinamide](/img/structure/B5155300.png)
![N,N'-bis[4-(aminocarbonyl)phenyl]hexanediamide](/img/structure/B5155305.png)
![3-{[(4-acetylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5155319.png)
![4-(4-ethoxyphenyl)-1-ethyl-7-methyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5155329.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5155341.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5155346.png)
